OFET Mobility: Regioregular P3OT Surpasses P3HT Under Optimized Surface Treatment
A direct comparative study of regioregular poly(3-hexylthiophene) (P3HT) and regioregular poly(3-octylthiophene) (P3OT) in bottom-gate OFETs revealed that surface treatment is a critical determinant of performance. On an untreated SiO2 gate dielectric, P3HT exhibited higher average mobility (0.09 cm²/Vs) than P3OT (0.03 cm²/Vs). However, treatment of the SiO2 surface with octyltrichlorosilane (OTS-8) dramatically reversed this trend. The average mobility of P3OT increased to 0.19 cm²/Vs, surpassing the OTS-8-treated P3HT mobility of 0.13 cm²/Vs. A maximum mobility of 0.22 cm²/Vs was achieved for P3OT under these conditions [1].
| Evidence Dimension | Hole mobility in OFET (Bottom-contact geometry) |
|---|---|
| Target Compound Data | P3OT: Avg. 0.19 cm²/Vs (Max. 0.22 cm²/Vs) on OTS-8 treated SiO2 |
| Comparator Or Baseline | P3HT: Avg. 0.13 cm²/Vs (Max. ~0.2 cm²/Vs) on OTS-8 treated SiO2 |
| Quantified Difference | P3OT avg. mobility is 46% higher than P3HT avg. mobility on treated surface; P3OT achieves a max. mobility of 0.22 cm²/Vs. |
| Conditions | Bottom-contact OFET, SiO2 gate dielectric, OTS-8 surface treatment. P3OT Mn=35 kDa, P3HT Mn=40 kDa. |
Why This Matters
This data demonstrates that P3OT's device performance is not inherently inferior to P3HT; instead, its response to surface functionalization provides a distinct engineering lever to optimize transistor performance, making it a valuable choice when using tailored dielectric interfaces.
- [1] Sauvé, G., Liu, J., Zhang, R., Kowalewski, T., & McCullough, R. D. (2007). Record high mobilities for regioregular poly(3-octylthiophene). In Organic Field-Effect Transistors VI (Vol. 6658, p. 665810). SPIE. DOI: 10.1117/12.735695 View Source
